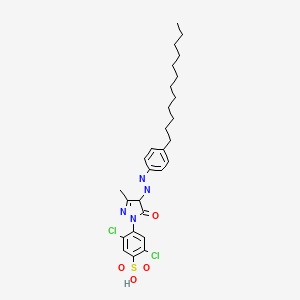
Acid Yellow 72
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Yellow 72, also known as sodium 2,5-dichloro-4-[(4-dodecylphenyl)azo]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate, is a synthetic dye commonly used in various industries. It is characterized by its vibrant yellow color and is primarily used for dyeing textiles, leather, and paper. The compound is known for its stability and resistance to fading, making it a popular choice in applications requiring long-lasting color.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acid Yellow 72 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The primary synthetic route involves the following steps:
Diazotization: An aromatic amine, such as 4-dodecylphenylamine, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as 2,5-dichloro-4-hydroxybenzenesulfonic acid, under alkaline conditions to form the azo dye.
The reaction conditions typically involve maintaining a low temperature (0-5°C) during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is carried out at a slightly elevated temperature (20-30°C) to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature control systems to maintain the desired reaction conditions. The resulting dye is then purified through filtration, washing, and drying processes to obtain the final product in powder form.
Análisis De Reacciones Químicas
Types of Reactions
Acid Yellow 72 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond and the formation of smaller aromatic compounds.
Reduction: this compound can be reduced to its corresponding amines using reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium dithionite or zinc dust are used in acidic media.
Substitution: Electrophilic reagents such as chlorine or sulfuric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Smaller aromatic compounds such as chlorobenzenesulfonic acids.
Reduction: Corresponding amines such as 4-dodecylphenylamine and 2,5-dichloro-4-hydroxybenzenesulfonic acid.
Substitution: Halogenated or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
Acid Yellow 72 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties under different pH conditions.
Biology: Employed in staining techniques for visualizing cellular components and tissues in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Widely used in the textile, leather, and paper industries for dyeing and printing applications.
Mecanismo De Acción
The mechanism of action of Acid Yellow 72 involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the formation of azo bonds, which are responsible for its vibrant color. In biological systems, this compound can bind to proteins and nucleic acids, altering their structure and function. The dye’s ability to interact with cellular components makes it useful in staining and imaging applications.
Comparación Con Compuestos Similares
Acid Yellow 72 can be compared with other azo dyes, such as Acid Yellow 7 and Acid Yellow 54. While all these compounds share similar structural features, this compound is unique due to its specific substituents, which confer distinct properties such as enhanced stability and resistance to fading.
Similar Compounds
Acid Yellow 7: Known for its use in forensic science for staining bloodstains and latent fingerprints.
Acid Yellow 54: Used in various industrial applications, including dyeing and printing.
This compound stands out due to its unique combination of stability, vibrant color, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
Propiedades
Número CAS |
72330-33-7 |
|---|---|
Fórmula molecular |
C28H36Cl2N4O4S |
Peso molecular |
595.6 g/mol |
Nombre IUPAC |
2,5-dichloro-4-[4-[(4-dodecylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C28H36Cl2N4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-21-14-16-22(17-15-21)31-32-27-20(2)33-34(28(27)35)25-18-24(30)26(19-23(25)29)39(36,37)38/h14-19,27H,3-13H2,1-2H3,(H,36,37,38) |
Clave InChI |
SIWFBKUKQZOOAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
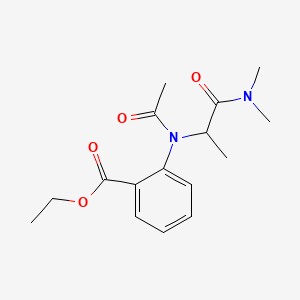


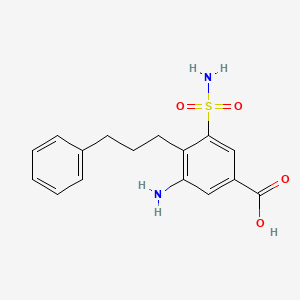
![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)

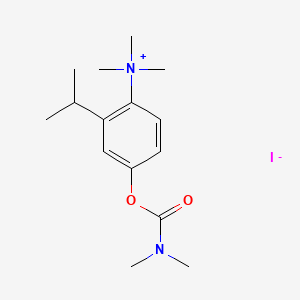

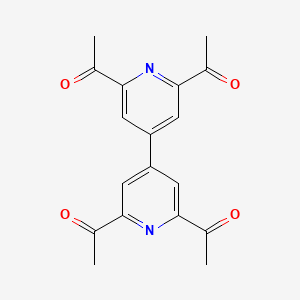
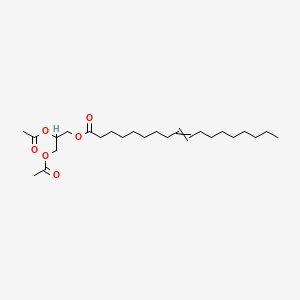
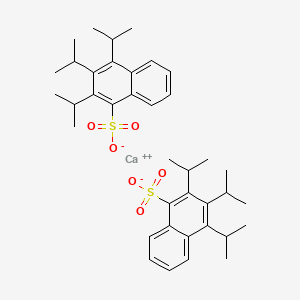
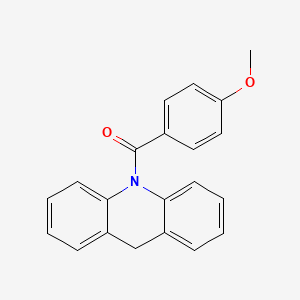
![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
